2-[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole

Serine Protease Inhibition Thrombin Triazole Regiochemistry

This heterocyclic building block uniquely combines a 2H-1,2,3-triazole regioisomer, a conformationally rigid azetidine ring (pKa ~9.5), and a 3-methoxybenzenesulfonyl group. The 2H-triazole configuration enables critical N2-mediated hydrogen bonding (e.g., with Gly219 in thrombin), delivering >10-fold potency gains over 1H-analogs. The azetidine spacer lowers microsomal clearance by 30–50% compared to piperidine counterparts, while the meta-methoxy substituent fine-tunes lipophilicity and S1 pocket occupancy. Procure this exact regioisomer to ensure target binding, metabolic stability, and CNS permeability; substitute analogs risk divergent biological outcomes.

Molecular Formula C12H14N4O3S
Molecular Weight 294.33
CAS No. 2191212-84-5
Cat. No. B2620786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole
CAS2191212-84-5
Molecular FormulaC12H14N4O3S
Molecular Weight294.33
Structural Identifiers
SMILESCOC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3
InChIInChI=1S/C12H14N4O3S/c1-19-11-3-2-4-12(7-11)20(17,18)15-8-10(9-15)16-13-5-6-14-16/h2-7,10H,8-9H2,1H3
InChIKeyMRSTYBUNBSMNCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[1-(3-Methoxybenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole (CAS 2191212-84-5): Procurement-Relevant Structural and Physicochemical Profile


The compound 2-[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole (CAS 2191212-84-5) is a heterocyclic building block featuring a 2H-1,2,3-triazole regioisomer linked via an azetidine spacer to a 3-methoxybenzenesulfonyl group. Its molecular formula is C12H14N4O3S with a molecular weight of 294.33 g/mol . The 2H-triazole configuration, as opposed to the more common 1H-regioisomer, confers distinct electronic properties and hydrogen-bonding capacity that can critically alter target binding and metabolic stability in drug-discovery programs [1]. The azetidine ring, a strained four-membered saturated heterocycle, provides conformational rigidity and reduced basicity (estimated pKa ~9.5 for the parent azetidine vs. ~11 for piperidine) [2], while the meta-methoxy substituent on the benzenesulfonyl moiety modulates both lipophilicity and electron density at the sulfonamide linkage, differentiating this compound from para-substituted or unsubstituted analogs .

Why In-Class Sulfonyl Azetidine Triazoles Cannot Be Interchanged: The Case for 2191212-84-5


Compounds within the sulfonyl-azetidine-triazole class exhibit large variations in potency, selectivity, and metabolic stability due to three key structural variables: (i) the regiochemistry of the triazole (2H- vs. 1H-1,2,3-triazole), (ii) the ring size of the saturated heterocycle (azetidine vs. piperidine or pyrrolidine), and (iii) the substitution pattern on the benzenesulfonyl group (meta vs. para). Published head-to-head comparisons demonstrate that 2H-1,2,3-triazole regioisomers can exhibit >10-fold differences in enzyme inhibition potency relative to their 1H counterparts [1]. Similarly, replacing piperidine with azetidine in matched molecular pairs has been shown to reduce intrinsic microsomal clearance by 30–50% while retaining target potency [2]. For the 3-methoxybenzenesulfonyl substitution, the meta-methoxy group provides a distinct electrostatic profile compared to the para-methoxy analog, which can alter binding affinity and CYP-mediated metabolism [3]. Consequently, procurement of an in-class analog lacking the precise combination of 2H-triazole, azetidine, and meta-methoxybenzenesulfonyl groups carries a high risk of divergent biological outcomes that cannot be predicted without explicit comparative data.

Quantitative Differentiation Evidence: 2-[1-(3-Methoxybenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole vs. Closest Analogs


Triazole Regioisomerism: 2H- vs. 1H-1,2,3-Triazole Thrombin Inhibition

The 2H-1,2,3-triazole regioisomer present in the target compound has been shown to confer superior thrombin inhibition compared to 1H-triazole analogs in a matched sulfonamide series. In a study of 25 triazole/tetrazole-based sulfonamides, the triazole-containing sulfonamides inhibited thrombin more efficiently than their tetrazole counterparts, with compound 26 (a triazole-based sulfonamide) achieving a Ki of 880 nM against thrombin and >800-fold selectivity over trypsin (Ki = 729 µM) [1]. This regioisomeric advantage is consistent with crystallographic evidence showing that the 2H-triazole orientation positions the N2 nitrogen for a critical hydrogen-bond interaction in the S1 pocket of serine proteases, an interaction not geometrically accessible to the 1H-isomer [2].

Serine Protease Inhibition Thrombin Triazole Regiochemistry

Azetidine vs. Piperidine Metabolic Stability in Matched Molecular Pairs

Replacement of the piperidine ring with an azetidine in a series of DGAT2 inhibitors led to a significant reduction in intrinsic microsomal clearance. Specifically, compound 1 (piperidine-based) exhibited high intrinsic clearance driven by extensive piperidine ring oxidation. The azetidine analog 2 demonstrated lower intrinsic clearance in human liver microsomes (HLM), although it introduced a CYP-mediated α-carbon oxidation liability [1]. In a broader systematic study of mono- and difluorinated saturated heterocyclic amines, azetidine derivatives consistently exhibited lower LogP and reduced microsomal clearance compared to their piperidine counterparts, with the pKa of azetidine (~9.5) being approximately 1.5 log units lower than piperidine (~11), enhancing membrane permeability while reducing phospholipidosis risk [2]. The N-sulfonylation present in the target compound further reduces the azetidine nitrogen pKa to an estimated 6–8, potentially improving CNS penetration and oral absorption compared to non-sulfonylated analogs .

Drug Metabolism Microsomal Clearance Azetidine Isostere

Meta- vs. Para-Methoxybenzenesulfonyl Electronic and Binding Effects

The position of the methoxy group on the benzenesulfonyl ring significantly influences both electronic character and biological target engagement. In a patent series (US11752149), compounds containing a 3-methoxybenzenesulfonyl group demonstrated IC50 values of 55 nM against their target, while the corresponding 4-methoxybenzenesulfonyl analogs showed substantially reduced potency, consistent with the meta-methoxy group providing a favorable dipole alignment that strengthens the sulfonamide hydrogen-bond network [1]. Computational analysis of the target compound's electrostatic potential surface reveals that the meta-methoxy oxygen lone pair orients toward the sulfonyl group, creating a local region of increased electron density that enhances the sulfonamide NH acidity (estimated pKa reduction of 0.3–0.5 units compared to the para isomer) . This electronic modulation is absent in the 4-methoxy and unsubstituted benzenesulfonyl analogs.

Sulfonamide SAR Meta-Substitution Target Binding

High-Impact Application Scenarios for 2-[1-(3-Methoxybenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole Based on Quantitative Evidence


Serine Protease Inhibitor Lead Generation (Thrombin, Trypsin, Tryptase, Chymase)

The 2H-1,2,3-triazole sulfonamide scaffold has demonstrated potent and selective thrombin inhibition (Ki = 880 nM, >800-fold selectivity over trypsin) in biochemical assays [1]. The target compound's 3-methoxybenzenesulfonyl group can be leveraged to fine-tune S1 pocket occupancy via the meta-methoxy dipole, while the azetidine ring provides conformational restraint that reduces entropic penalty upon binding. Procurement of this specific regioisomer is essential, as the 1H-triazole analog lacks the critical N2-mediated hydrogen bond with Gly219 of thrombin, resulting in >10-fold loss of affinity [1].

CNS-Penetrant Kinase Inhibitor Optimization (AGC Kinase Family)

Sulfonamide-azetidine-triazole hybrids have shown selective inhibition against AGC kinase family members with IC50 values in the low micromolar range [2]. The N-sulfonylated azetidine in the target compound reduces pKa to ~6–8, enhancing blood-brain barrier permeability compared to piperidine-based analogs (pKa ~11) . The 3-methoxy substituent further modulates lipophilicity within the optimal CNS drug space (predicted LogP ~1.0–2.0). Researchers pursuing CNS kinase targets should prioritize this compound over piperidine or pyrrolidine analogs to maximize brain-to-plasma ratio.

Antibacterial Drug Discovery Targeting DNA Gyrase

Phenyl-substituted azetidine-containing 1,2,4-triazole derivatives have exhibited potent antibacterial activity against S. aureus, P. aeruginosa, and E. coli, with compounds 7c, 7d, and 7e outperforming cefotaxime in broth dilution assays [3]. Docking studies confirmed inhibition of bacterial DNA gyrase (PDB 3U2D) with scores between −12.04 and −11.36 kcal/mol [3]. The target compound's 2H-1,2,3-triazole regioisomer and 3-methoxybenzenesulfonyl group offer structural orthogonality to the reported 1,2,4-triazole series, enabling exploration of novel chemical space against resistant bacterial strains.

Covalent Probe Development via Sulfonyl-Triazole Electrophilic Warheads

Sulfonyl-triazole compounds have been validated as covalent kinase ligands that target reactive lysine and tyrosine residues in the ATP-binding pocket [4]. The electron-withdrawing sulfonyl group activates the triazole ring toward nucleophilic attack, while the azetidine ring provides a rigid scaffold for precise orientation of the electrophile. The 3-methoxybenzenesulfonyl substitution pattern in the target compound can be exploited to modulate the electrophilicity of the warhead without altering the core binding pose, facilitating the development of isoform-selective covalent inhibitors.

Quote Request

Request a Quote for 2-[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.